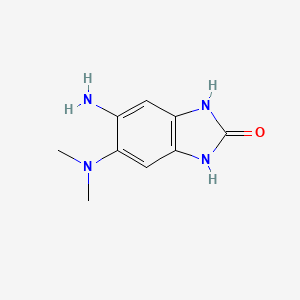

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one

Vue d'ensemble

Description

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one, commonly referred to as DMB, is a heterocyclic compound widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is a key component in the synthesis of many compounds and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

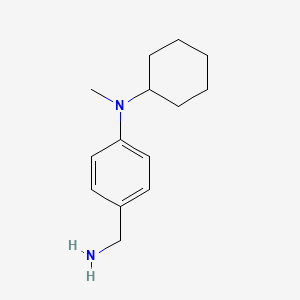

The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .

Results or Outcomes

Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Application in MR1 Ligand Precursor Synthesis

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

The compound is used in the synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) .

Methods of Application or Experimental Procedures

The synthesis of the MR1 ligand precursor involves the formation of a Schiff base .

Results or Outcomes

The synthesized MR1 ligand precursor has been used in protocols for the stimulation of human MAIT cells and production of both human and mouse MR1 tetramers for MAIT cell identification .

3. Application in the Synthesis of Duloxetine

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

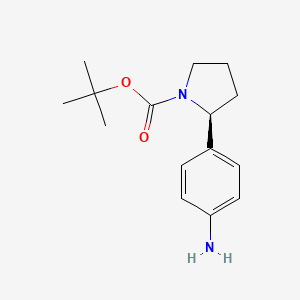

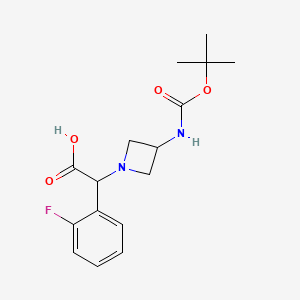

The compound is used in the synthesis of Duloxetine , an antidepressant medication . Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain .

Methods of Application or Experimental Procedures

The synthesis of Duloxetine involves the use of Ir-catalyzed asymmetric conversion . The Boc-protected Duloxetine is obtained by Boc-protection of R-7, followed by Mitsunobu coupling .

Results or Outcomes

Duloxetine has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

4. Application in the Synthesis of Pyrimido[4,5-d]pyrimidines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

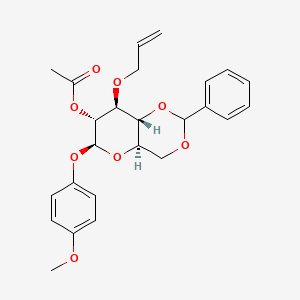

The compound is used in the synthesis of Pyrimido[4,5-d]pyrimidines , a class of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of Pyrimido[4,5-d]pyrimidines involves diazotization conditions of the analogs 77 with sodium nitrite in acetic acid through the cleavage of the N–N bond .

Results or Outcomes

The respective Pyrimido[4,5-d]pyrimidine 229 was obtained in a 38% yield .

Propriétés

IUPAC Name |

5-amino-6-(dimethylamino)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-13(2)8-4-7-6(3-5(8)10)11-9(14)12-7/h3-4H,10H2,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDYHBKGWDUCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

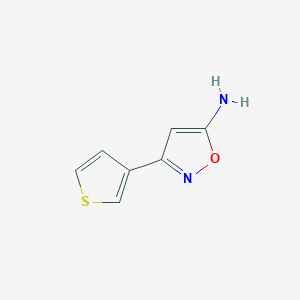

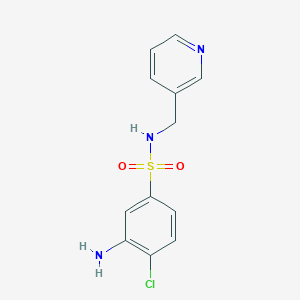

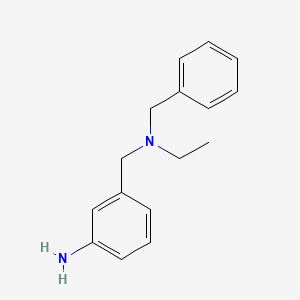

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)

![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)

![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)

![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)